molecular formula C26H32O8 B14723333 Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate CAS No. 6337-44-6

Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate

Cat. No.: B14723333
CAS No.: 6337-44-6
M. Wt: 472.5 g/mol
InChI Key: WARMJWMAPUVXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate typically involves multi-step organic reactions. One common method includes the esterification of naphthalene derivatives followed by the introduction of ethoxycarbonyl groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of simpler derivatives.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,4-bis-(ethoxy-carbonyl)-pent-3-ene-dioate
  • 2-Oxomalonic acid compound with diethyl 2-[(3-{[3-ethoxy-2-(ethoxycarbonyl)-3-oxo-1-propenyl]amino}anilino)methylene]malonate

Uniqueness

Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate is unique due to its specific naphthalene-based structure and the presence of multiple ethoxycarbonyl groups

Properties

CAS No.

6337-44-6

Molecular Formula

C26H32O8

Molecular Weight

472.5 g/mol

IUPAC Name

diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate

InChI

InChI=1S/C26H32O8/c1-5-31-23(27)21(24(28)32-6-2)15-17-13-14-18(20-12-10-9-11-19(17)20)16-22(25(29)33-7-3)26(30)34-8-4/h9-14,21-22H,5-8,15-16H2,1-4H3

InChI Key

WARMJWMAPUVXTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C2=CC=CC=C12)CC(C(=O)OCC)C(=O)OCC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.